molecular formula C22H23NO4 B564483 Keto Tamibarotene CAS No. 162661-91-8

Keto Tamibarotene

Cat. No. B564483
M. Wt: 365.429
InChI Key: HKWXTAAIQIWIKN-UHFFFAOYSA-N
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Description

Keto Tamibarotene is the major metabolite of Tamibarotene . It is a synthetic retinoid developed to overcome all-trans retinoic acid (ATRA) resistance, with potential antineoplastic activity against acute promyelocytic leukaemia (APL) . The molecular formula of Keto Tamibarotene is C22H23NO4 and its molecular weight is 365.42 .


Synthesis Analysis

The synthesis of Keto Tamibarotene involves the transesterification of β-keto esters . This process is a useful transformation in organic synthesis and has led to the development of a variety of different approaches .


Molecular Structure Analysis

The molecular structure of Keto Tamibarotene is represented by the formula C22H23NO4 . More detailed structural analysis can be found on various chemical databases .


Chemical Reactions Analysis

Keto Tamibarotene, like other β-keto esters, contains both electrophilic and nucleophilic sites, making it an important synthon in synthetic chemistry . They often constitute a core building block in complex medicinal compounds .


Physical And Chemical Properties Analysis

Keto Tamibarotene has a molecular weight of 365.42 and a molecular formula of C22H23NO4 . More detailed physical and chemical properties can be found on various chemical databases .

Safety And Hazards

The safety data sheet for Tamibarotene suggests that it should not be used for food, drug, pesticide or biocidal product use . In case of accidental release, dust formation should be avoided and personal protective equipment should be used .

Future Directions

Tamibarotene is currently approved in Japan for treatment of recurrent APL, and is undergoing clinical trials in the United States . Syros Pharmaceuticals highlighted anticipated 2024 milestones to deliver on the value of tamibarotene . They believe tamibarotene has the potential to set a new standard of care for patients with RARA overexpression .

properties

IUPAC Name

4-[(5,5,8,8-tetramethyl-6-oxo-7H-naphthalen-2-yl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-21(2)12-18(24)22(3,4)16-10-9-15(11-17(16)21)23-19(25)13-5-7-14(8-6-13)20(26)27/h5-11H,12H2,1-4H3,(H,23,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWXTAAIQIWIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652619
Record name 4-[(5,5,8,8-Tetramethyl-6-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Keto Tamibarotene

CAS RN

162661-91-8
Record name 4-[(5,5,8,8-Tetramethyl-6-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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